molecular formula C13H19FO4 B2841656 Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate CAS No. 2322557-87-7

Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate

Cat. No. B2841656
CAS RN: 2322557-87-7
M. Wt: 258.289
InChI Key: AKGBJWMAPGIRKE-UHFFFAOYSA-N
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Description

Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate is a chemical compound with the molecular formula C13H19FO4 . It is a derivative of spiro[3.3]heptane-2,2-dicarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20O4/c1-3-16-11(14)9-5-13(6-9)7-10(8-13)12(15)17-4-2/h9-10H,3-8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Conformational Analysis and Bioactive Compound Synthesis

Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate is part of a family of compounds that includes various stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. These compounds are significant in the synthesis of bioactive compounds, serving as analogues of glutamic acid. They mimic glutamate in a range of restricted conformations, which can be valuable in mechanistic studies and in the systematic search for biologically active compounds (Chernykh et al., 2014).

Synthesis of Fluorinated Building Blocks

The compound also forms the basis for synthesizing new non-flattened amino group-containing building blocks and fluorinated analogs. These fluorinated analogs, based on the spiro[3.3]heptane motif, could be useful in medicinal chemistry due to their three-dimensional shape and a distinct pattern of fluorine substitution (Chernykh et al., 2016).

Drug Discovery and ADME Optimization

Another significant application is in drug discovery, where stereoisomers of spiro[3.3]heptane-1,6-diamines are used as building blocks. These compounds can act as restricted surrogates of cyclohexane derivatives, useful in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds in drug discovery processes (Chernykh et al., 2015).

Coordination Chemistry and Transition Metal Complexes

In coordination chemistry, spirocyclic compounds related to this compound have been studied. These include various chalcogen-containing spirocycles, which are used in coordination reactions with transition metal complexes. These complexes, built around a central tetrahedral carbon atom, are significant for studying the magnetic properties of new Cu(II), Co(II), and Ni(II) complexes (Petrukhina et al., 2005).

Solar Cell Applications

Furthermore, this compound analogs have been utilized in the development of efficient planar perovskite solar cells. Specifically, a spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material showcased a power conversion efficiency of 13.01%, signifying potential in the field of thin film organic–inorganic perovskite solar cells (Li et al., 2017).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the potential hazards of the compound, as well as guidelines for safe handling and storage.

properties

IUPAC Name

diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO4/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGBJWMAPGIRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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